REACTION_SMILES
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[CH3:12][O:13][CH:14]([Cl:15])[Cl:16].[Cl-:17].[Cl-:18].[Cl-:19].[Cl-:20].[F:1][c:2]1[cH:3][c:4]2[c:5]([cH:10][cH:11]1)[O:6][CH2:7][CH2:8][O:9]2.[Ti+4:21]>>[F:1][c:2]1[cH:3][c:4]2[c:5]([cH:10][c:11]1[CH:12]=[O:13])[O:6][CH2:7][CH2:8][O:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc2c(c1)OCCO2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ti+4]
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Name
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Type
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product
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Smiles
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O=Cc1cc2c(cc1F)OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |